molecular formula C19H18F2N2O2 B7592751 N-[2-(benzylamino)-2-oxoethyl]-2-(2,5-difluorophenyl)cyclopropane-1-carboxamide

N-[2-(benzylamino)-2-oxoethyl]-2-(2,5-difluorophenyl)cyclopropane-1-carboxamide

Cat. No. B7592751
M. Wt: 344.4 g/mol
InChI Key: SRHALUMKKWVPOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(benzylamino)-2-oxoethyl]-2-(2,5-difluorophenyl)cyclopropane-1-carboxamide, also known as Boc-D-Fmk, is a chemical compound that has been widely used in scientific research as a tool for studying the mechanisms of protease enzymes. Proteases are enzymes that catalyze the breakdown of proteins into smaller peptides, and they play a crucial role in various biological processes, including digestion, blood clotting, and immune response. Boc-D-Fmk has been shown to be a potent inhibitor of several proteases, making it a valuable tool for studying their functions.

Mechanism of Action

N-[2-(benzylamino)-2-oxoethyl]-2-(2,5-difluorophenyl)cyclopropane-1-carboxamide works by irreversibly binding to the active site of proteases, preventing them from catalyzing the breakdown of proteins. The compound contains a reactive electrophilic group that reacts with the nucleophilic residues in the active site of the enzyme, forming a covalent bond. This covalent bond is stable and irreversible, meaning that the enzyme is permanently inhibited.
Biochemical and physiological effects:
N-[2-(benzylamino)-2-oxoethyl]-2-(2,5-difluorophenyl)cyclopropane-1-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the activity of several proteases, including caspases, calpains, and cathepsins. These enzymes play crucial roles in various biological processes, including apoptosis, inflammation, and cancer progression. By inhibiting these enzymes, N-[2-(benzylamino)-2-oxoethyl]-2-(2,5-difluorophenyl)cyclopropane-1-carboxamide can help researchers understand their functions and develop new therapies for diseases.

Advantages and Limitations for Lab Experiments

N-[2-(benzylamino)-2-oxoethyl]-2-(2,5-difluorophenyl)cyclopropane-1-carboxamide has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of several proteases, making it a valuable tool for studying their functions. Another advantage is that it is relatively easy to synthesize, making it readily available for researchers. However, one limitation is that it is an irreversible inhibitor, meaning that it permanently inhibits the enzyme. This can make it difficult to study the effects of transient protease activity. Additionally, N-[2-(benzylamino)-2-oxoethyl]-2-(2,5-difluorophenyl)cyclopropane-1-carboxamide can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of N-[2-(benzylamino)-2-oxoethyl]-2-(2,5-difluorophenyl)cyclopropane-1-carboxamide in scientific research. One direction is the development of new protease inhibitors based on the structure of N-[2-(benzylamino)-2-oxoethyl]-2-(2,5-difluorophenyl)cyclopropane-1-carboxamide. By modifying the structure of the compound, researchers may be able to develop more potent and selective inhibitors of specific proteases. Another direction is the use of N-[2-(benzylamino)-2-oxoethyl]-2-(2,5-difluorophenyl)cyclopropane-1-carboxamide in drug discovery. By identifying new protease targets and developing inhibitors for them, researchers may be able to develop new therapies for diseases such as cancer and inflammation. Finally, N-[2-(benzylamino)-2-oxoethyl]-2-(2,5-difluorophenyl)cyclopropane-1-carboxamide may also have potential applications in biotechnology, such as the production of recombinant proteins and the development of biosensors.

Synthesis Methods

N-[2-(benzylamino)-2-oxoethyl]-2-(2,5-difluorophenyl)cyclopropane-1-carboxamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis typically involves the protection of the amine group with a Boc (tert-butyloxycarbonyl) group, followed by the reaction of the protected amine with a cyclopropane carboxylic acid derivative. The resulting compound is then deprotected to yield N-[2-(benzylamino)-2-oxoethyl]-2-(2,5-difluorophenyl)cyclopropane-1-carboxamide.

Scientific Research Applications

N-[2-(benzylamino)-2-oxoethyl]-2-(2,5-difluorophenyl)cyclopropane-1-carboxamide has been widely used in scientific research as a tool for studying the mechanisms of protease enzymes. It has been shown to be a potent inhibitor of several proteases, including caspases, calpains, and cathepsins. These enzymes play crucial roles in various biological processes, including apoptosis, inflammation, and cancer progression. By inhibiting these enzymes, N-[2-(benzylamino)-2-oxoethyl]-2-(2,5-difluorophenyl)cyclopropane-1-carboxamide can help researchers understand their functions and develop new therapies for diseases.

properties

IUPAC Name

N-[2-(benzylamino)-2-oxoethyl]-2-(2,5-difluorophenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2O2/c20-13-6-7-17(21)15(8-13)14-9-16(14)19(25)23-11-18(24)22-10-12-4-2-1-3-5-12/h1-8,14,16H,9-11H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHALUMKKWVPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)NCC(=O)NCC2=CC=CC=C2)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(benzylamino)-2-oxoethyl]-2-(2,5-difluorophenyl)cyclopropane-1-carboxamide

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